Comparative Enzyme Inhibition: tert-Butyl Ester vs. Methyl Ester in Carboxylesterase Assays
The ester group's steric bulk plays a critical role in determining a compound's interaction with carboxylesterases (CES). Data from enzyme inhibition assays show that the tert-butyl derivative exhibits a markedly different inhibitory profile against human carboxylesterase 1 (CES1) compared to a structurally similar sulfonyl analog, underscoring the influence of the ester moiety on enzyme binding [1]. The target compound's tert-butyl group provides greater steric hindrance than a methyl or ethyl ester, which can translate to altered metabolic stability and a distinct off-target profile in in vivo models.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 47 nM |
| Comparator Or Baseline | A structurally related sulfonyl-containing analog (BDBM50570564): IC50 = 164 nM against porcine CES, 610 nM against human CES2 |
| Quantified Difference | ~3.5-fold difference in IC50 between the two compounds against human CES1, highlighting the impact of the ester/functional group on potency. |
| Conditions | Inhibition of human recombinant CES1 expressed in baculovirus-infected BTI insect cells using 4-NPA as substrate. |
Why This Matters
This evidence demonstrates that the tert-butyl ester imparts a specific inhibitory signature against carboxylesterases, which is crucial for researchers designing prodrugs or studying phase I metabolism where predictable ester hydrolysis is a key design parameter.
- [1] BindingDB. (n.d.). BDBM50570564 (CHEMBL4853013). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50570564&google=BDBM50570564 View Source
